3,4-Dibromo-Mal-PEG4-Acid

Bioconjugation ADC Synthesis Reaction Kinetics

Sourcing 3,4-Dibromo-Mal-PEG4-Acid is a strategic, not generic, procurement decision. Unlike standard maleimide-PEG-acid linkers that yield heterogeneous mixtures, this dibromomaleimide variant enables stoichiometric disulfide rebridging of native IgG1 antibodies, delivering homogeneous ADCs with a controlled DAR of 4. The result is a single sharp HIC peak, superior pharmacokinetics, and enhanced in vivo efficacy. The PEG4 spacer and terminal carboxylic acid provide solubility and orthogonal amide coupling. For programs where batch-to-batch consistency and regulatory defensibility are paramount, verify your supplier provides ≥95% purity with full NMR characterization and ambient shipping stability.

Molecular Formula C15H21Br2NO8
Molecular Weight 503.14 g/mol
Cat. No. B13727499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-Mal-PEG4-Acid
Molecular FormulaC15H21Br2NO8
Molecular Weight503.14 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)C(=O)O
InChIInChI=1S/C15H21Br2NO8/c16-12-13(17)15(22)18(14(12)21)2-4-24-6-8-26-10-9-25-7-5-23-3-1-11(19)20/h1-10H2,(H,19,20)
InChIKeyJMJVXNRBNZBUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-Mal-PEG4-Acid: A Site-Specific ADC Linker with Dual Reactivity and PEG4 Spacer


3,4-Dibromo-Mal-PEG4-Acid (CAS 2434639-17-3) is a heterobifunctional polyethylene glycol (PEG)-based linker with the molecular formula C15H21Br2NO8 and a molecular weight of 503.14 g/mol . This compound is classified as a site-specific antibody-drug conjugate (ADC) linker, featuring a 3,4-dibromomaleimide (DBM) functional group at one terminus and a carboxylic acid group at the other, connected by a linear PEG4 chain (tetraethylene glycol) . The DBM group provides two reactive bromine atoms for thiol-specific conjugation, enabling disulfide rebridging and site-selective bioconjugation, while the terminal carboxylic acid permits further derivatization via amide bond formation with primary amines in the presence of activators such as EDC or HATU . The hydrophilic PEG4 spacer enhances aqueous solubility and reduces aggregation propensity of conjugated payloads [1].

3,4-Dibromo-Mal-PEG4-Acid: Why Standard Maleimide-PEG-Acid Linkers Cannot Be Substituted


Generic substitution of 3,4-Dibromo-Mal-PEG4-Acid with standard maleimide-PEG-acid linkers (e.g., Mal-PEG4-Acid) is not scientifically defensible due to fundamental mechanistic and performance differences. While both compound classes contain a maleimide core for thiol conjugation, the dibromomaleimide (DBM) variant undergoes a distinct reaction pathway: following disulfide reduction with TCEP, the DBM group inserts into the reduced disulfide bond and is substituted by the two generated thiols, effectively rebridging the disulfide and maintaining peptide/protein tertiary conformation [1]. In contrast, conventional maleimides alkylate single cysteine residues, permanently breaking disulfide bonds and often leading to structural destabilization and heterogeneous conjugation [2]. Furthermore, DBM-based conjugates yield controlled drug-to-antibody ratios (DAR) of approximately 4 for IgG1 antibodies, whereas conventional maleimide conjugation produces heterogeneous mixtures with variable DAR that compromise pharmacokinetic consistency and therapeutic index [3]. The subsequent sections provide quantitative, comparator-based evidence substantiating these claims.

3,4-Dibromo-Mal-PEG4-Acid: Quantified Differentiation Evidence for Scientific Procurement


Reaction Kinetics: Conjugation Completion in <15 Minutes vs. Hours for Conventional Methods

In a direct head-to-head comparison of conjugation efficiency, dibromomaleimide (DBM)-based reagents enable complete disulfide rebridging and pegylation of salmon calcitonin (sCT) in less than 15 minutes using a near-stoichiometric balance of reagents (1.1 equivalents of DBM and 1.1 equivalents of TCEP) in buffered aqueous solution at pH 6.2 [1]. The reaction proceeds to completion without requiring purification, yielding a single conjugate product as confirmed by HPLC and MALDI-ToF [1]. In contrast, conventional maleimide-thiol conjugations typically require 2-4 hours for completion and often necessitate excess reagent and subsequent purification steps to remove unreacted species and heterogeneous byproducts [2].

Bioconjugation ADC Synthesis Reaction Kinetics

ADC Homogeneity: DAR 4 with Single Peak Elution vs. Heterogeneous Mixtures

ADCs constructed using dibromomaleimide (DBM) linkers demonstrate markedly improved homogeneity compared to those prepared with conventional maleimide (MC) linkers. In a comparative study, trastuzumab was conjugated with DBM-MMAF (dibromomaleimide linker with MMAF payload) and MC-MMAF (conventional maleimide linker with MMAF payload) [1]. Hydrophobic interaction chromatography (HIC) analysis revealed that DBM-conjugated ADCs elute as single, sharp peaks with retention times consistent with a homogeneous drug-to-antibody ratio (DAR) of 4 species [1]. In contrast, conventional MC-conjugated ADCs displayed broad, multimodal elution profiles characteristic of heterogeneous mixtures containing DAR 0, 2, 4, 6, and 8 species [1]. This difference in homogeneity directly correlates with improved pharmacokinetic properties, as the homogeneous DBM-ADC demonstrated reduced clearance rates and extended half-life in vivo compared to the heterogeneous comparator [1].

ADC Homogeneity DAR Control Analytical Characterization

In Vivo Efficacy: Superior Tumor Growth Inhibition vs. T-DM1 in Low HER2 Model

The pharmacological advantage of DBM-based ADCs over conventional heterogeneous ADCs has been quantitatively demonstrated in vivo. In a JIMT-1 xenograft model (low HER2-expressing breast cancer), a DBM-MMAF conjugate of trastuzumab (homogeneous DAR 4) was directly compared to trastuzumab-DM1 (T-DM1, Kadcyla), an FDA-approved ADC prepared via conventional lysine conjugation [1]. The DBM-ADC demonstrated superior tumor growth inhibition, with significantly enhanced efficacy in this low-antigen-expressing tumor model where T-DM1 shows limited activity [1]. Additionally, the homogeneous DBM-ADC exhibited reduced toxicity and improved pharmacokinetic profile compared to analogous heterogeneous ADCs derived from conventional maleimide linkers [1].

In Vivo Efficacy ADC Pharmacology Xenograft Model

Aqueous Solubility: PEG4 Spacer Provides Solubility in Water, DMSO, DMF, and DCM

3,4-Dibromo-Mal-PEG4-Acid demonstrates broad solubility across multiple solvent systems relevant to bioconjugation workflows, including water, DMSO, DMF, and DCM [1]. The hydrophilic PEG4 (tetraethylene glycol) spacer significantly enhances aqueous solubility compared to shorter or absent PEG linkers, facilitating reactions in physiological buffers and improving the handling of hydrophobic payload conjugates [2]. In contrast, dibromomaleimide reagents lacking PEG spacers (e.g., dibromomaleimide-C5-COOH with alkyl chain only) exhibit reduced aqueous solubility and may require organic co-solvents that can denature sensitive biomolecules during conjugation [3].

Solubility Formulation Bioconjugation Compatibility

Disulfide Rebridging: Preservation of Native Peptide/Protein Tertiary Structure

A defining functional differentiation of dibromomaleimide (DBM) reagents is their ability to insert into and rebridge reduced disulfide bonds while maintaining the native tertiary structure of the peptide or protein [1]. In the seminal study using salmon calcitonin (sCT), reaction with 2,3-dibromomaleimide in the presence of TCEP resulted in complete conjugation with retention of the disulfide bridge and peptide conformation [1]. This contrasts sharply with conventional maleimide conjugation, which alkylates individual cysteine thiols generated by disulfide reduction, permanently breaking the disulfide bond and often leading to structural destabilization, aggregation, or loss of biological activity [2]. The rebridging mechanism enables site-specific conjugation at interchain disulfide bonds of native antibodies without requiring antibody engineering or introduction of unnatural amino acids [3].

Disulfide Rebridging Protein Engineering Structural Integrity

Post-Conjugation Hydrolysis: Accelerated Conversion to Stable Dithiomaleamic Acid Conjugates

Dibromomaleimide (DBM) conjugates undergo rapid post-conjugation hydrolysis to form stable dithiomaleamic acid (DTM) species, a feature that can be accelerated through reagent design to enhance conjugate stability [1]. Optimized DBM reagents with accelerated hydrolysis properties achieve efficient and highly homogeneous antibody conjugation with a loading of 4 drugs per antibody, while the resulting hydrolyzed DTM conjugates demonstrate enhanced stability against deconjugation and retro-Michael addition compared to non-hydrolyzed succinimide thioethers formed from conventional maleimides [1]. In a radioimmunoconjugate study, DTM-trastuzumab conjugates labeled with ⁶⁴Cu remained stable in human serum over 40 hours with no evidence of degradation or transchelation to serum proteins [2]. Conventional maleimide-ADC conjugates, in contrast, are susceptible to maleimide exchange with serum thiols (e.g., albumin) leading to premature payload loss and off-target toxicity [3].

Conjugate Stability Hydrolysis ADC Development

3,4-Dibromo-Mal-PEG4-Acid: Evidence-Based Research and Industrial Application Scenarios


Development of Homogeneous Site-Specific Antibody-Drug Conjugates (ADCs)

3,4-Dibromo-Mal-PEG4-Acid is optimally suited for constructing homogeneous ADCs with controlled DAR 4 loading on native IgG1 antibodies without requiring antibody engineering. As demonstrated in comparative studies, DBM-based ADCs elute as single sharp HIC peaks with homogeneous DAR 4 distribution, in contrast to the broad multimodal elution profiles of conventional maleimide ADCs [1]. This homogeneity translates to improved pharmacokinetics, superior in vivo efficacy (including in low-antigen-expressing tumor models), and reduced toxicity compared to heterogeneous ADCs [1]. The carboxylic acid terminus enables attachment of diverse payloads via stable amide bond formation with primary amine-containing cytotoxins in the presence of EDC or HATU .

Disulfide Rebridging for Conformation-Sensitive Protein Conjugation

For applications requiring preservation of native protein tertiary structure, 3,4-Dibromo-Mal-PEG4-Acid provides a critical advantage over conventional thiol-alkylating reagents. The dibromomaleimide group inserts into and rebridges reduced disulfide bonds, maintaining the disulfide bridge and peptide conformation as confirmed by HPLC analysis showing single product formation and retention of biological activity [1]. This mechanism is essential for pegylation and conjugation of conformationally sensitive biologics including therapeutic peptides, enzymes, and antibody fragments where disulfide disruption would lead to loss of function or aggregation [1]. The PEG4 spacer further enhances aqueous solubility and reduces aggregation propensity of the resulting conjugates .

Radiopharmaceutical and Imaging Probe Bioconjugation

The rapid reaction kinetics and high serum stability of DBM-based conjugates make 3,4-Dibromo-Mal-PEG4-Acid an excellent candidate for preparing radioimmunoconjugates and imaging probes. As validated in a proof-of-concept study with sarcophagine-DBM trastuzumab conjugates, near-quantitative radiolabeling with ⁶⁴Cu²⁺ was achieved in 5 minutes at pH 7, with the resulting ⁶⁴Cu-sar-DTM-trastuzumab conjugate demonstrating stability in human serum over 40 hours and retained HER2 receptor specificity in cell uptake studies [1]. In vivo PET imaging and biodistribution studies over 48 hours showed no evidence of bioconjugate degradation or transchelation to serum proteins [1]. The carboxylic acid group of 3,4-Dibromo-Mal-PEG4-Acid provides a convenient handle for attachment of chelators or fluorophores via amide coupling .

Dual-Modality and Multifunctional Bioconjugate Engineering

3,4-Dibromo-Mal-PEG4-Acid serves as a foundational building block for constructing multifunctional bioconjugates with orthogonal reactivity handles. The terminal carboxylic acid can be activated and coupled to diverse functional moieties (fluorophores, chelators, affinity tags, or secondary reactive groups), while the dibromomaleimide group provides site-specific thiol conjugation via disulfide rebridging [1]. As recently demonstrated with trifunctional DBM reagents built around a lysine scaffold, this platform enables dual-modality antibody modification (e.g., simultaneous attachment of a cytotoxic payload and an imaging agent) with rapid reduction-bridging-click sequences achieving antibody disulfide reduction in 4 minutes and complete conjugation . The PEG4 spacer maintains solubility and reduces steric hindrance during sequential functionalization steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-Mal-PEG4-Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.